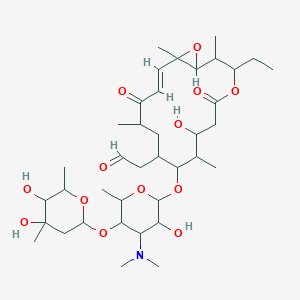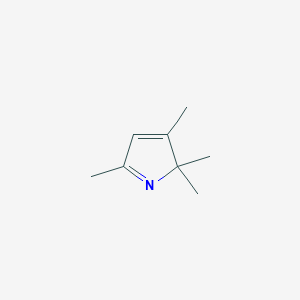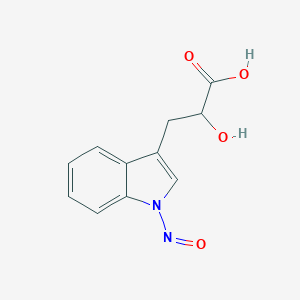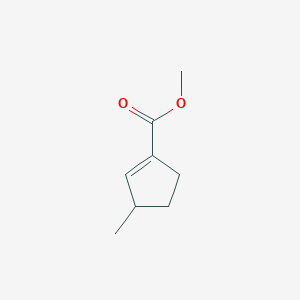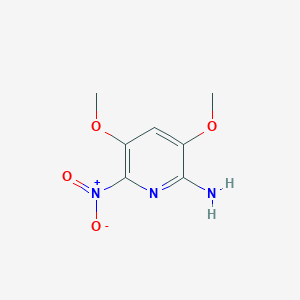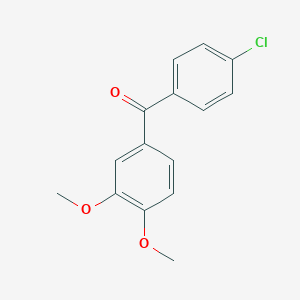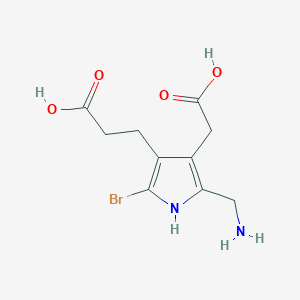
2-Bromoporphobilinogen
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromoporphobilinogen (2-BPBG) is a chemical compound that plays an essential role in the biosynthesis of heme, which is a vital component of hemoglobin. The chemical structure of 2-BPBG consists of a pyrrole ring and a carboxylic acid group.
Mechanism Of Action
2-Bromoporphobilinogen acts as a substrate for the porphobilinogen deaminase enzyme, which converts it into uroporphyrinogen III. This enzyme is involved in the heme biosynthesis pathway, which is essential for the production of hemoglobin. The inhibition of porphobilinogen deaminase by lead can lead to the accumulation of 2-Bromoporphobilinogen and other intermediates, resulting in porphyrias.
Biochemical And Physiological Effects
The accumulation of 2-Bromoporphobilinogen in the body can lead to various biochemical and physiological effects. In porphyrias, the accumulation of 2-Bromoporphobilinogen and other intermediates can cause symptoms such as abdominal pain, skin sensitivity to light, and neurological symptoms. Additionally, lead poisoning can lead to the inhibition of porphobilinogen deaminase, resulting in the accumulation of 2-Bromoporphobilinogen and other intermediates.
Advantages And Limitations For Lab Experiments
2-Bromoporphobilinogen has several advantages and limitations for lab experiments. One advantage is that it can be used as a substrate for the porphobilinogen deaminase enzyme, which is involved in the heme biosynthesis pathway. This enzyme is essential for the production of hemoglobin, making 2-Bromoporphobilinogen a useful tool for studying hemoglobin synthesis. However, one limitation is that the synthesis of 2-Bromoporphobilinogen is a complex process that requires the use of enzymes and chromatography techniques.
Future Directions
For the study of 2-Bromoporphobilinogen include the development of new methods for synthesizing the compound, the study of its effects in different organisms, and the development of new drugs that target the heme biosynthesis pathway.
Synthesis Methods
The synthesis of 2-Bromoporphobilinogen involves the reaction between pyrrole-2-carboxylic acid and 4-bromo-5-aminolevulinic acid methyl ester. This reaction is catalyzed by the enzyme porphobilinogen synthase. The resulting product is 2-Bromoporphobilinogen, which can be purified through chromatography techniques.
Scientific Research Applications
2-Bromoporphobilinogen has various scientific research applications, including the study of heme biosynthesis, porphyrias, and lead poisoning. The compound is used as a substrate for the porphobilinogen deaminase enzyme, which is involved in the heme biosynthesis pathway. The measurement of porphobilinogen deaminase activity using 2-Bromoporphobilinogen can help diagnose porphyrias, which are a group of genetic disorders that affect heme metabolism. Additionally, 2-Bromoporphobilinogen can be used to study lead poisoning, as lead inhibits the activity of porphobilinogen deaminase.
properties
CAS RN |
115828-91-6 |
|---|---|
Product Name |
2-Bromoporphobilinogen |
Molecular Formula |
C10H13BrN2O4 |
Molecular Weight |
305.12 g/mol |
IUPAC Name |
3-[5-(aminomethyl)-2-bromo-4-(carboxymethyl)-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C10H13BrN2O4/c11-10-5(1-2-8(14)15)6(3-9(16)17)7(4-12)13-10/h13H,1-4,12H2,(H,14,15)(H,16,17) |
InChI Key |
KBACDURQNLFTOL-UHFFFAOYSA-N |
SMILES |
C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br |
Canonical SMILES |
C(CC(=O)O)C1=C(NC(=C1CC(=O)O)CN)Br |
Other CAS RN |
115828-91-6 |
synonyms |
2-bromoporphobilinogen alpha-bromoporphobilinogen |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



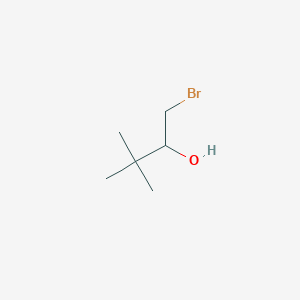
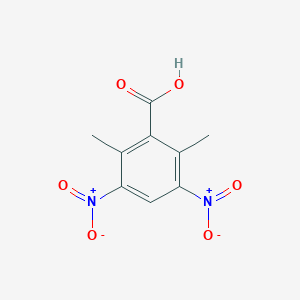
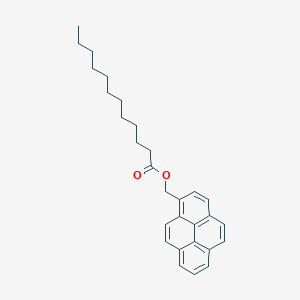

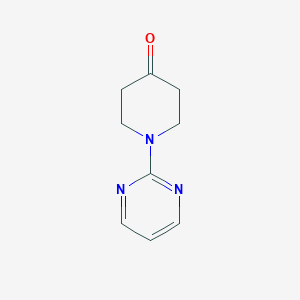
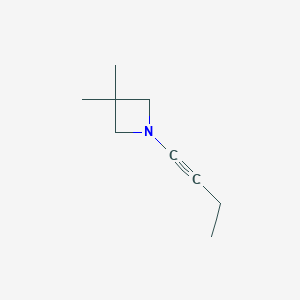
![[1,3]Dioxolan-2-yl-(4-methoxy-phenyl)-methanol](/img/structure/B39178.png)
